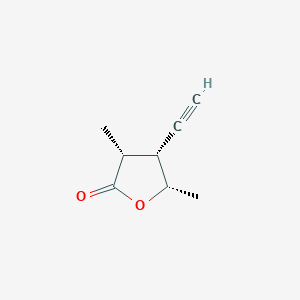

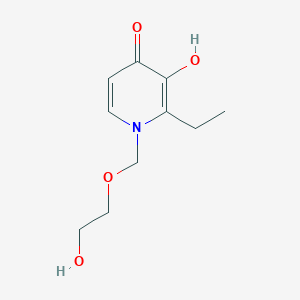

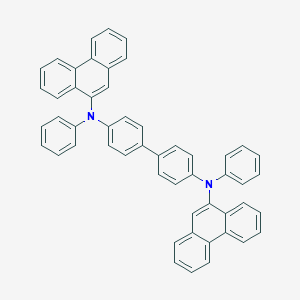

![molecular formula C10H11ClN2S B069327 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol CAS No. 175276-96-7](/img/structure/B69327.png)

5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods, including the copper(I)-catalyzed tandem reaction of o-alkynylphenyl isothiocyanates with isocyanides, leading to the formation of benzimidazo[1,3]thiazines in good to excellent yields (Hao et al., 2014). Another method involves the use of thiamine hydrochloride as an efficient promoter for the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in a water medium, highlighting an environmentally benign approach (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, can be characterized by various spectroscopic techniques. Crystal structure determination through X-ray diffraction reveals the planar nature of the thiazole and imidazole rings, indicating π-π stacking interactions which may contribute to their biological activities (Feng Ya, 1997).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including copper- and palladium-catalyzed cross-coupling reactions, facilitating the synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives. These reactions are crucial for introducing functional groups and modifying the core benzimidazole structure to enhance biological activity (Shen et al., 2017).

科学的研究の応用

Corrosion Inhibition

5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol derivatives have been investigated for their potential as corrosion inhibitors. For instance, a study revealed that 1,3,4-oxadiazole derivatives containing the benzo[d]imidazole moiety demonstrated significant corrosion inhibition properties for mild steel in sulfuric acid. These inhibitors form a protective layer on the metal surface, indicating potential applications in material preservation and industrial processes (Ammal, Prajila, & Joseph, 2018).

Electrochemical Properties

The electrochemical properties of imidazole-2-thiols, which are structurally related to 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, have been explored. A study determined the oxidation and reduction potentials of eight imidazole-2-thiols, revealing insights into the substituent effects on these potentials, contributing to a deeper understanding of their chemical behavior (Po et al., 1991).

Antimicrobial Activity

Compounds with the benzo[d]imidazole-2-thiol structure have demonstrated significant antimicrobial properties. Research has synthesized various derivatives that have shown promising antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Enzyme Inhibition

Certain derivatives of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol have been identified as potent inhibitors of enzymes like α-glucosidase. This indicates potential therapeutic applications, especially in managing diseases like diabetes, by regulating enzyme activity (Ali et al., 2022).

Photoinitiation Systems

Imidazole and thiazole derivatives, closely related to 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, have been investigated for their roles in photoinitiation systems. Their effectiveness as co-initiators in free-radical photopolymerizations suggests applications in industrial processes and materials science (Andrzejewska et al., 2006).

Safety And Hazards

特性

IUPAC Name |

6-chloro-3-propan-2-yl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUJUWLYXXACIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370919 | |

| Record name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol | |

CAS RN |

175276-96-7 | |

| Record name | 5-Chloro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

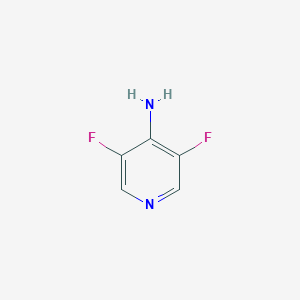

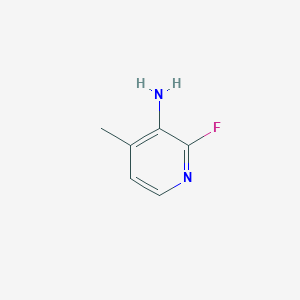

![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)

![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)